molecular formula C28H27NO7 B2808665 (Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951955-60-5

(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2808665
CAS No.: 951955-60-5
M. Wt: 489.524
InChI Key: CTKNKDDOCKBBCE-KSEXSDGBSA-N
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Description

(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and a benzofuroxazinone core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 3-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate benzylidene compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final benzofuroxazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the benzylidene moiety may produce the corresponding benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential bioactivity. The presence of multiple methoxy groups and the benzofuroxazinone core suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which (Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exerts its effects depends on its interaction with molecular targets. The methoxy groups and benzofuroxazinone core may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine
  • 3-METHYL-N’-(3,4,5-TRIMETHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

Compared to similar compounds, (Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one stands out due to its benzofuroxazinone core, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-8-[(3-methoxyphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-7-5-6-17(10-19)14-29-15-21-22(35-16-29)9-8-20-26(30)23(36-27(20)21)11-18-12-24(32-2)28(34-4)25(13-18)33-3/h5-13H,14-16H2,1-4H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKNKDDOCKBBCE-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C(=C5)OC)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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